N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Description
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a thiazole-derived compound featuring a 2,5-dimethylphenyl substituent at the 4-position of the thiazole ring and a 4-nitrobenzamide group at the 2-position. The nitro group is a strong electron-withdrawing substituent, while the methyl groups on the phenyl ring contribute to lipophilicity and steric effects. This structural combination may influence its biological activity, particularly in contexts such as enzyme inhibition or receptor binding.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-11-3-4-12(2)15(9-11)16-10-25-18(19-16)20-17(22)13-5-7-14(8-6-13)21(23)24/h3-10H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGYGAZRJHFSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethylbenzoyl chloride and an appropriate thiazole derivative.
Nitration: The nitro group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
(a) N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide (Compound 2D216)
- Structure : Shares the 4-(2,5-dimethylphenyl)thiazol-2-yl backbone but replaces the nitrobenzamide with a piperidinylsulfonyl group.
(b) N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
- Structure : Substitutes the nitrobenzamide with an acetamide group.
- Properties : Lower molecular weight (246.33 vs. 353.395) and logP (3.67 vs. ~3.7–4.0 estimated for the nitro derivative), indicating higher lipophilicity.
- Implications : The acetamide’s electron-donating nature may reduce binding affinity in systems requiring strong dipole interactions .
Substituent Positional Isomerism
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
- Structure : Differs in the methyl group positions (2,4-dimethylphenyl vs. 2,5-dimethylphenyl).
- Studies on PET inhibitors (e.g., ) show that substituent position significantly affects activity, with 2,5-dimethylphenyl derivatives exhibiting superior inhibition (IC50 ~10 µM) compared to other isomers .
Functional Group Modifications
(a) N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide
- Structure : Replaces nitro and methyl groups with methoxy and fluorophenylmethoxy groups.
- Properties : Methoxy groups are electron-donating, which may reduce electron-deficient character critical for interactions with targets like photosynthetic electron transport (PET) inhibitors. The fluorophenyl group enhances lipophilicity but introduces steric bulk .
(b) 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride
- Structure : Adds a chloromethyl group to the thiazole ring and an acetamide substituent.
- The hydrochloride salt improves solubility but may limit blood-brain barrier penetration .
Table 1: Structural and Functional Comparisons
*Inferred from , where substituent position strongly influenced activity.
Table 2: Substituent Electronic Effects
*Methoxy can act as an electron-donating group via resonance but electron-withdrawing via induction.
Research Findings and Mechanistic Insights
- PET Inhibition : In , N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides showed potent PET inhibition (IC50 ~10 µM), attributed to optimal lipophilicity and electron-withdrawing substituents. The target compound’s nitro group may similarly enhance PET inhibition, though direct evidence is lacking .
- Immunomodulation: Compound 2D216’s sulfonamide group facilitated NF-κB activation, highlighting how functional group choice tailors activity toward specific pathways .
- Steric Effects : The 2,5-dimethylphenyl configuration minimizes steric clashes compared to 2,4-dimethyl isomers, as seen in PET inhibitors .
Biological Activity
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, a nitro group, and a dimethylphenyl substituent. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate the activity of various enzymes and receptors involved in disease pathways. For example:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cancer cell proliferation and survival.
- Receptor Binding : It can bind to G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be quantified through Minimum Inhibitory Concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
Anticancer Properties
In vitro studies have demonstrated that this compound has cytotoxic effects on several cancer cell lines. The following table summarizes the findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest |
| A549 (lung cancer) | 12 | Inhibition of proliferation |
Study on Anticonvulsant Activity
A study evaluated the anticonvulsant properties of various nitrobenzamide derivatives, including this compound. The compound was tested in mice using the maximal electroshock seizure (MES) test. Results indicated a protective index comparable to established anticonvulsants like phenytoin .
Research on Neurotoxicity
Another study assessed the neurotoxic effects associated with the administration of this compound. The results showed a favorable safety profile with low neurotoxicity at therapeutic doses, suggesting potential for safe use in further pharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
